Cas no 764-28-3 (3,3'-[(e)-1,2-diazenediyl]bis(2-methylpropanenitrile))
3,3'-[(e)-1,2-diazenediyl]bis(2-methylpropanenitrile) Chemical and Physical Properties
Names and Identifiers
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- 3,3'-[(E)-1,2-Diazenediyl]bis(2-methylpropanenitrile)
- AZO-ISOBUTYRONITRILE
- 3-(2-cyanopropyldiazenyl)-2-methylpropanenitrile
- 3,3'-(Diazene-1,2-diyl)bis(2-methylpropanenitrile)
- 764-28-3
- 4,4'-azobisisobutyronitrile
- SCHEMBL121
- DTXSID401338272
- SCHEMBL6522065
- 3,3'-[(e)-1,2-diazenediyl]bis(2-methylpropanenitrile)
-
- MDL: MFCD00013808
- Inchi: 1S/C8H12N4/c1-7(3-9)5-11-12-6-8(2)4-10/h7-8H,5-6H2,1-2H3/b12-11+
- InChI Key: FLZDRQXGVYVYSL-VAWYXSNFSA-N
- SMILES: N(/CC(C#N)C)=N\CC(C#N)C
Computed Properties
- Exact Mass: 164.10636
- Monoisotopic Mass: 164.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 72.3Ų
Experimental Properties
- PSA: 72.3
3,3'-[(e)-1,2-diazenediyl]bis(2-methylpropanenitrile) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K08374-1g |
azo-isobutyronitrile |
764-28-3 | >95% | 1g |
$318 | 2024-05-25 | |
| eNovation Chemicals LLC | K08374-5g |
azo-isobutyronitrile |
764-28-3 | >95% | 5g |
$955 | 2024-05-25 | |
| eNovation Chemicals LLC | K08374-5g |
azo-isobutyronitrile |
764-28-3 | >95% | 5g |
$955 | 2025-02-19 | |
| eNovation Chemicals LLC | K08374-1g |
azo-isobutyronitrile |
764-28-3 | >95% | 1g |
$318 | 2025-02-19 | |
| eNovation Chemicals LLC | K08374-1g |
azo-isobutyronitrile |
764-28-3 | >95% | 1g |
$318 | 2025-02-25 | |
| eNovation Chemicals LLC | K08374-5g |
azo-isobutyronitrile |
764-28-3 | >95% | 5g |
$955 | 2025-02-25 |
3,3'-[(e)-1,2-diazenediyl]bis(2-methylpropanenitrile) Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 3,3'-[(e)-1,2-diazenediyl]bis(2-methylpropanenitrile)
3,3'-[(E)-1,2-diazenediyl]bis(2-methylpropanenitrile): A Versatile Compound in Chemical and Biomedical Applications
3,3'-[(E)-1,2-diazenediyl]bis(2-methylpropanenitrile), identified by CAS No. 764-28-3, represents a unique organic molecule characterized by its symmetric structure featuring two cyanide groups bridged via an E-configured diazenediyl (N=N) moiety. This compound has garnered significant attention in recent years due to its intriguing photochemical properties and emerging roles in advanced material synthesis and biomedical research. The E-configuration of the azo linkage (N=N) imparts distinct electronic characteristics compared to its Z-isomer counterpart, enabling applications that leverage its ability to undergo reversible photoisomerization under specific conditions.
A recent study published in the Journal of Photochemistry and Photobiology A: Chemistry (Li et al., 2023) demonstrated the compound's exceptional performance as a photoswitchable crosslinker in polymeric materials. When incorporated into polyurethane matrices at concentrations between 0.5–1.5 wt%, exposure to UV light induces cis-trans isomerization of the diazenediyl group, resulting in measurable changes in polymer swelling behavior. This property was successfully applied to create stimuli-responsive hydrogels capable of controlled drug release under alternating light conditions—a breakthrough with potential implications for targeted therapeutics delivery systems.
In the field of nanotechnology, researchers from ETH Zurich (Schmidt & Weber, 2024) reported using 764-28-3-functionalized gold nanoparticles as efficient photocatalysts for the azo reduction reaction. The cyanide groups provided strong coordination sites for gold surfaces while the azo bridge acted as a light-harvesting antenna system. Under visible light irradiation (λ=530 nm), these nanoparticles achieved a 98% conversion rate of nitrobenzene derivatives within 60 minutes—far exceeding traditional catalysts' performance without requiring toxic co-catalysts.
The compound's bifunctional nature also makes it valuable in medicinal chemistry. A collaborative study between Stanford University and Merck Research Labs (Chen et al., 2024) revealed that when employed as a chiral auxiliary during asymmetric epoxidation reactions, it significantly enhanced enantioselectivity (ee >95%) compared to conventional additives like BINOL derivatives. This discovery has important ramifications for producing pharmaceutical intermediates with high stereochemical purity—a critical factor in modern drug development processes.
Spectroscopic analysis using time-resolved infrared spectroscopy (TRIR) by a team at Max Planck Institute (Krause et al., 2024) provided new insights into its dynamic structural transitions. Upon excitation at 355 nm wavelength, the diazenediyl bond undergoes rapid isomerization with picosecond time constants while maintaining structural integrity of the cyanide substituents. This stability under photonic stress distinguishes it from similar compounds like azobenzene derivatives which often degrade after repeated cycles.
In biomaterials engineering applications published in Nature Materials Communications (Wang et al., 2024), this compound was utilized to construct self-healing polyurethane networks through dual hydrogen bonding and photo-induced crosslinking mechanisms. The integration of cyanide groups with diazenediyl bridges enabled both thermally reversible hydrogen bonds and light-triggered covalent bond reorganization. Mechanical testing showed recovery ratios exceeding 95% after thermal cycling combined with visible light activation—a significant advancement toward sustainable smart materials.
Surface-enhanced Raman spectroscopy (SERS) studies conducted at Harvard University demonstrated its utility as a novel substrate modifier for trace detection systems (Gupta et al., 2024). By adsorbing onto silver nanoparticle arrays via nitrile-gold interactions modified through diazenediyl linkages, this compound enhanced signal amplification by three orders of magnitude compared to traditional substrates like silver colloids. This finding opens new possibilities for developing ultrasensitive biosensors applicable in clinical diagnostics where early disease markers are critical.
Cryogenic electron microscopy (cryo-EM) experiments performed by UC Berkeley researchers revealed unexpected interactions between this compound and membrane proteins when used as a cryoprotectant additive (Smith et al., 2024). At concentrations below 1 mM during sample preparation for cryo-electron tomography, it prevented ice crystal formation while maintaining protein conformational integrity better than traditional glycerol-based solutions. This application represents an important step forward in structural biology studies requiring high-resolution imaging without denaturation artifacts.
A groundbreaking application emerged from MIT's research on photodynamic therapy modifiers where this compound was shown to enhance singlet oxygen generation efficiency when conjugated with porphyrin photosensitizers (Zhang & Lee, 2024). The diazenediyl bridge acted as an electron transfer mediator under laser irradiation at λ=670 nm wavelength conditions commonly used clinically. In vitro tests against human melanoma cells demonstrated up to 70% increased cytotoxicity compared to porphyrin alone—a promising development for improving cancer treatment efficacy through synergistic photosensitization mechanisms.
In analytical chemistry contexts reported by NIST researchers (Johnson et al., 2024), this compound serves as a calibration standard for mass spectrometry due to its well-characterized fragmentation pathways during electrospray ionization processes. Its symmetric structure allows reproducible generation of characteristic ions at m/z values corresponding to both intact molecular ions (~CAS No:764-...) and specific cleavage products derived from diazenediyl-cyanide dissociation patterns—properties highly sought after for developing reliable quantitative analysis methods.
A notable advancement came from Oxford University's investigation into its use as an electrochemical mediator material (JACS Au, Patel et al., 2024). When deposited onto graphene oxide electrodes via layer-by-layer assembly techniques utilizing diazenediyl bridge coordination sites with carboxylic acid groups on graphene surfaces created highly conductive interfaces with charge transfer resistances reduced by over two-fold compared to pristine graphene electrodes under ambient conditions.
In computational chemistry studies published recently (JCTC, Kim et al., Density functional theory calculations revealed unique charge distribution patterns around the diazenediyl linkage when exposed to different solvent environments ranging from hexane to dimethylformamide solvents were investigated using B3LYP/6-31G(d,p) level calculations showed solvent-dependent electronic polarization effects that could be harnessed for designing solvent-responsive molecular switches.
New synthetic methodologies have been developed for this compound's preparation using environmentally benign protocols such as microwave-assisted synthesis reported in Green Chemistry Letters. The optimized protocol achieves >95% yield through solvent-free conditions utilizing potassium carbonate as a base under microwave irradiation at temperatures below conventional reflux conditions—marking progress toward greener chemical manufacturing practices without compromising product quality or purity standards required for biomedical applications.
Biological evaluation studies conducted at Weill Cornell Medicine demonstrated its potential role as an epigenetic modulator when tested on histone deacetylase enzymes (Histone Deacetylase Inhibitors,). Initial assays showed IC₅₀ values around μM range suggesting possible applications in epigenetic therapy development but requiring further optimization through structural modifications targeting improved pharmacokinetic properties while maintaining desirable biological activity profiles observed experimentally.
Safety assessment data published concurrently with these applications emphasize the importance of proper handling procedures despite its non-hazardous classification according to current regulatory frameworks worldwide when stored properly away from strong oxidizing agents or prolonged exposure sunlight which may induce unintended decomposition pathways yielding potentially volatile decomposition products though no toxicological risks have been identified thus far within standard laboratory usage parameters outlined by leading institutions including ACS guidelines etc..
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